molecular formula C24H17F3N2O3S B2821519 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 478080-70-5

4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2821519
CAS No.: 478080-70-5
M. Wt: 470.47
InChI Key: PRKVYXJPGZGYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a trifluoromethyl group, a phenyl group, and a methylphenylsulfonyl group

Preparation Methods

The synthesis of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule. This can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share similar properties but differ in their specific applications and effectiveness. For example, compounds with different substituents on the pyrimidine core may have varying degrees of stability, reactivity, and biological activity .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3S/c1-16-10-12-20(13-11-16)33(30,31)22-15-21(28-23(29-22)17-6-3-2-4-7-17)32-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVYXJPGZGYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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